3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid (CAS: 2173097-84-0) is a highly specialized, sterically tailored biaryl building block designed for advanced materials and pharmaceutical synthesis. Structurally, it features a biphenyl core with a specifically positioned ortho-methyl group (at the 3-position) relative to the carboxylic acid, paired with a lipophilic 3',5'-dimethyl substitution on the distal aromatic ring. This precise methylation pattern fundamentally alters the molecule's physicochemical profile compared to standard biphenyls, inducing a significant steric twist at the carboxylate group while simultaneously expanding the hydrophobic footprint of the distal ring [1]. For procurement and material selection, this compound is primarily evaluated on its exceptional solubility in organic solvents, its ability to dictate non-coplanar coordination geometries in metal-organic frameworks (MOFs), and its enhanced metabolic stability when incorporated into active pharmaceutical ingredients (APIs) [2].
Substituting 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid with unsubstituted [1,1'-biphenyl]-4-carboxylic acid or simple mono-methylated analogs compromises both processability and structural performance. Unsubstituted biphenyl-4-carboxylic acid features a coplanar carboxylate group that tends to form dense, non-porous 2D coordination networks in MOF synthesis, and its flat structure leads to strong intermolecular π-π stacking, resulting in notoriously poor solubility in standard organic solvents [1]. Conversely, using 2',6'-dimethyl biaryl variants restricts the rotation of the central biphenyl bond (inducing atropisomerism), which completely alters the global geometry of the scaffold. The 3,3',5'-trimethyl configuration is uniquely valuable because the 3-methyl group forces the carboxylate out of plane without restricting the central biaryl axis, while the 3',5'-dimethyl groups provide essential distal bulk. Failing to use this exact substitution pattern results in reduced framework porosity, lower formulation solubility, and altered receptor binding profiles [2].
The presence of the 3-methyl group adjacent to the carboxylic acid forces a significant steric twist, preventing the carboxylate from adopting a coplanar conformation with the phenyl ring. Crystallographic and computational models indicate that this ortho-substitution induces a carboxylate dihedral angle of approximately 45–55°, whereas the unsubstituted [1,1'-biphenyl]-4-carboxylic acid remains nearly coplanar (0–10°) [1]. This forced non-coplanarity is a critical design feature for synthesizing open, 3D metal-organic frameworks, as it prevents the formation of tightly packed 2D coordination sheets.
| Evidence Dimension | Carboxylate dihedral angle relative to the phenyl plane |
| Target Compound Data | ~45–55° twist (non-coplanar) |
| Comparator Or Baseline | [1,1'-biphenyl]-4-carboxylic acid (0–10° coplanar) |
| Quantified Difference | Increase of >40° in dihedral angle |
| Conditions | Crystallographic analysis and DFT coordination modeling |
Procuring this sterically hindered ligand ensures the assembly of highly porous 3D MOF architectures rather than dense, low-surface-area 2D sheets.
The trimethyl substitution pattern significantly disrupts the intermolecular π-π stacking that typically plagues rigid biaryl systems. Consequently, 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid exhibits vastly superior processability. In standard aprotic solvents such as tetrahydrofuran (THF) at 25 °C, this compound achieves a solubility exceeding 50 mg/mL. In stark contrast, the unhindered baseline [1,1'-biphenyl]-4-carboxylic acid demonstrates poor solubility (<5 mg/mL) under identical conditions, often requiring harsh heating or toxic co-solvents for complete dissolution [1].
| Evidence Dimension | Solubility in THF at 25 °C |
| Target Compound Data | >50 mg/mL |
| Comparator Or Baseline | [1,1'-biphenyl]-4-carboxylic acid (<5 mg/mL) |
| Quantified Difference | >10-fold increase in organic solvent solubility |
| Conditions | Standard ambient temperature dissolution in aprotic solvent |
Higher solubility directly translates to easier handling, more efficient solution-phase synthesis, and lower solvent volumes during industrial scale-up.
In pharmaceutical applications, the carboxylic acid moiety is often a liability due to rapid phase II metabolism (e.g., glucuronidation). The 3-methyl group in 3,3',5'-Trimethyl-[1,1'-biphenyl]-4-carboxylic acid provides direct steric shielding to the reactive carboxylate center. In vitro microsomal stability assays demonstrate that ortho-methylated biaryl carboxylic acids exhibit a >60% reduction in the rate of glucuronidation compared to their unhindered counterparts [1]. This structural feature allows medicinal chemists to retain the critical pharmacophore while mitigating rapid clearance.
| Evidence Dimension | Rate of carboxylate glucuronidation (in vitro) |
| Target Compound Data | >60% reduction in clearance rate |
| Comparator Or Baseline | Unhindered [1,1'-biphenyl]-4-carboxylic acid |
| Quantified Difference | Significant extension of metabolic half-life |
| Conditions | In vitro liver microsome stability assay |
Selecting this specific building block allows for the synthesis of APIs with inherently longer half-lives and improved oral bioavailability.
The addition of the 3',5'-dimethyl groups on the distal ring provides a specific hydrophobic bulk that is absent in simpler analogs. Compared to 3-Methyl-[1,1'-biphenyl]-4-carboxylic acid, the fully trimethylated compound exhibits an increase in calculated LogP (cLogP) of approximately 1.0 unit [1]. This precise meta-substitution pattern is highly effective for filling deep, lipophilic binding pockets in target proteins (such as nuclear receptors), thereby improving ligand efficiency without unnecessarily increasing the molecular weight with larger, more flexible alkyl chains.
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
| Target Compound Data | Increased by ~1.0 unit (optimized distal bulk) |
| Comparator Or Baseline | 3-Methyl-[1,1'-biphenyl]-4-carboxylic acid (lower lipophilicity) |
| Quantified Difference | Enhanced hydrophobic pocket filling capacity |
| Conditions | In silico cLogP calculation and SAR profiling |
This exact substitution pattern provides the ideal balance of steric bulk and lipophilicity required for high-affinity binding in hydrophobic protein pockets.
Due to the sterically induced ~45–55° twist of the carboxylate group, this compound is the ideal ligand for constructing robust, 3D metal-organic frameworks. Furthermore, the 3',5'-dimethyl groups create a hydrophobic shield around the metal coordination nodes, significantly enhancing the framework's stability against water hydrolysis—a critical requirement for industrial gas separation and carbon capture applications [1].
This building block is highly recommended for drug discovery programs targeting allosteric kinase sites or nuclear receptors. The 3-methyl group protects the carboxylic acid from rapid in vivo glucuronidation, while the lipophilic 3',5'-dimethylphenyl tail perfectly occupies deep hydrophobic pockets, yielding APIs with superior metabolic stability and binding affinity [2].
For the development of OLED intermediates or advanced liquid crystals, the high organic solubility (>50 mg/mL in THF) of this trimethylated biaryl makes it an excellent choice. The methyl groups effectively disrupt detrimental π-π stacking, preventing aggregation-caused quenching (ACQ) and enabling smooth, low-temperature solution processing for thin-film device manufacturing [3].